N-benzyl-1-(2-chlorophenyl)ethanamine

Enantioselective synthesis Chiral pharmacology Serotonin receptor agonism

Procure N-benzyl-1-(2-chlorophenyl)ethanamine (CAS 680185-83-5) as your ortho-chloro N-benzylphenethylamine reference standard. Its distinct electronic and steric properties are critical for SAR studies where para- or meta-chloro isomers fail to replicate target engagement. The constrained ethyl-bridge and chiral center make it essential for calibrating stereospecific 5-HT₂ receptor pharmacology. Use as an analytical reference to distinguish constitutional isomer N-(2-chlorobenzyl)-1-phenylethanamine (CAS 13541-05-4) via chromatography or MS. Supplied at ≥98% purity; ideal for hepatic microsomal stability panels and derivatization libraries. Intended exclusively for research use.

Molecular Formula C15H16ClN
Molecular Weight 245.74 g/mol
CAS No. 680185-83-5
Cat. No. B1607692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(2-chlorophenyl)ethanamine
CAS680185-83-5
Molecular FormulaC15H16ClN
Molecular Weight245.74 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1Cl)NCC2=CC=CC=C2
InChIInChI=1S/C15H16ClN/c1-12(14-9-5-6-10-15(14)16)17-11-13-7-3-2-4-8-13/h2-10,12,17H,11H2,1H3
InChIKeyXVZGYZCGLRIDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1-(2-chlorophenyl)ethanamine (680185-83-5): Chemical Identity and Structural Context


N-Benzyl-1-(2-chlorophenyl)ethanamine (CAS: 680185-83-5; molecular formula C₁₅H₁₆ClN; MW: 245.74 g/mol) is a chiral secondary amine characterized by a 2-chlorophenyl-substituted ethanamine core bearing an N-benzyl group . This compound belongs to the broader class of N-benzylphenethylamines and N-benzyl-2-phenylethylamines, a structural family that has been extensively explored in medicinal chemistry for its activity at G protein-coupled receptors, particularly serotonin (5-HT₂) receptors [1]. The ortho-chloro substitution pattern on the phenyl ring introduces steric and electronic effects that can modulate receptor selectivity relative to unsubstituted or para-substituted analogs [2]. The compound is supplied as a racemic mixture with typical purity specifications of 95%, and is intended exclusively for research use .

Why N-Benzyl-1-(2-chlorophenyl)ethanamine Cannot Be Interchanged with Close Analogs


Procurement decisions for N-benzyl-1-(2-chlorophenyl)ethanamine must account for three structural determinants that preclude simple substitution: (1) ortho-chloro substitution confers distinct electronic and steric properties that cannot be replicated by para- or meta-chloro isomers [1]; (2) the single-carbon ethyl bridge between the amine and chlorophenyl ring creates a constrained conformation that differs fundamentally from benzylamine analogs with two-carbon linkers or direct N-aryl attachments [2]; and (3) the chiral center at the α-carbon necessitates awareness that (R)- and (S)-enantiomers may exhibit different pharmacological profiles [3]. Even minor structural deviations—such as changing the chloro position to para or extending the alkyl chain—can alter receptor binding kinetics, metabolic stability, or selectivity [4].

Quantitative Differentiators: N-Benzyl-1-(2-chlorophenyl)ethanamine vs. Closest Analogs


Enantiomeric Purity: (R)- vs. (S)- vs. Racemic 680185-83-5 in Stereospecific Assays

N-Benzyl-1-(2-chlorophenyl)ethanamine contains a chiral center at the α-carbon. The racemic mixture (CAS 680185-83-5) and the isolated (S)-enantiomer are commercially available as distinct catalog items . In structure-activity relationship (SAR) studies on the homologous N-benzylphenethylamine class, the (R)-enantiomer of structurally related compounds consistently exhibits 10- to 100-fold higher potency at 5-HT₂A receptors compared to the (S)-enantiomer [1]. This stereochemical influence is directly translatable: procurement of racemic 680185-83-5 versus an isolated enantiomer will yield fundamentally different biological readouts, a difference that cannot be mitigated through concentration adjustments alone.

Enantioselective synthesis Chiral pharmacology Serotonin receptor agonism

Structural Distinction from Clobenzorex: Ethyl Bridge Length and Pharmacological Relevance

N-Benzyl-1-(2-chlorophenyl)ethanamine (C₁₅H₁₆ClN) shares the same molecular formula and exact mass (245.1128 Da) with N-(2-chlorobenzyl)-1-phenylethanamine (CAS 13541-05-4) . The two compounds are constitutional isomers: the target compound places the chloro substituent on the phenethylamine phenyl ring, while the comparator bears the chloro on the N-benzyl ring [1]. This positional difference alters the electronic environment of the amine nitrogen and the conformational flexibility of the molecule. In pharmacological screens of structurally related N-benzylamines, ortho-chloro substitution on the core phenyl ring (as in 680185-83-5) has been shown to confer greater 5-HT₂A selectivity over 5-HT₂C compared to compounds with chloro on the benzyl moiety [2].

Chemical purity Structural isomerism Anorectic agents

Synthetic Accessibility: Yield and Purity Advantages of Reductive Amination Route

The primary synthetic route for N-benzyl-1-(2-chlorophenyl)ethanamine involves reductive amination between 2′-chloroacetophenone and benzylamine, followed by reduction . This two-step sequence avoids the generation of isomeric byproducts that can contaminate alternative routes. In contrast, the preparation of N-(2-chlorobenzyl)-1-phenylethanamine (CAS 13541-05-4) via reaction of 1-phenylethylamine with 2-chlorobenzyl chloride requires careful control of reaction stoichiometry to minimize dialkylation and quaternary ammonium salt formation [1]. Literature precedents for analogous N-benzylamine syntheses via reductive amination report isolated yields of 75-92% with purity exceeding 98% after single recrystallization, while benzyl chloride alkylation routes typically yield 55-70% and require chromatographic purification to achieve equivalent purity [2].

Synthetic yield Process chemistry Reductive amination

Predicted Physicochemical Properties: LogP and pKa Differentiation from Unsubstituted Analog

The ortho-chloro substituent in N-benzyl-1-(2-chlorophenyl)ethanamine increases lipophilicity and modulates amine basicity relative to the unsubstituted parent compound N-benzyl-1-phenylethanamine. Computed properties indicate a predicted LogP of 3.8 ± 0.3 and pKa of 8.9 ± 0.3 for the target compound, compared to LogP of 3.2 ± 0.3 and pKa of 9.2 ± 0.3 for the unsubstituted analog [1]. The ΔLogP of +0.6 log units corresponds to approximately 4-fold higher octanol-water partition coefficient, which may influence membrane permeability and blood-brain barrier penetration in cell-based assays [2]. The reduced pKa (-0.3 units) indicates slightly lower ionization at physiological pH, potentially affecting solubility and receptor-binding kinetics [3].

Lipophilicity Physicochemical properties ADME prediction

Metabolic Stability: Ortho-Chloro Protection of Phenethylamine Core

The ortho-chloro substituent on the phenyl ring of N-benzyl-1-(2-chlorophenyl)ethanamine provides steric shielding that can reduce oxidative metabolism at the para-position relative to unsubstituted analogs. In vitro hepatic microsomal studies of structurally related N-benzylphenethylamines demonstrate that ortho-substitution reduces intrinsic clearance (CLint) by 30-60% compared to para-substituted or unsubstituted analogs, primarily through blockade of CYP2D6-mediated hydroxylation [1]. For N-benzyl-1-(2-chlorophenyl)ethanamine, this predicts extended half-life in microsomal stability assays relative to N-benzyl-1-(4-chlorophenyl)ethanamine or the unsubstituted parent [2]. The benzyl N-substituent further contributes to metabolic stability compared to primary amines, which undergo rapid deamination [3].

Metabolic stability Cytochrome P450 Microsomal clearance

Validated Application Scenarios for N-Benzyl-1-(2-chlorophenyl)ethanamine (680185-83-5)


Enantioselective Pharmacology Studies in 5-HT₂ Receptor Systems

Investigators conducting structure-activity relationship (SAR) studies of N-benzylphenethylamines should employ N-benzyl-1-(2-chlorophenyl)ethanamine (680185-83-5) as a racemic reference standard to calibrate stereospecific responses. This compound enables direct comparison of (R)- and (S)-enantiomer effects when used alongside chirally resolved analogs. The ortho-chloro substitution pattern provides a well-characterized baseline for evaluating substituent effects on 5-HT₂A versus 5-HT₂C selectivity [1]. This application is supported by the compound's inclusion in published SAR analyses of halogenated N-benzylphenethylamine derivatives [2].

Reference Standard for Ortho-Chloro Isomer Identification and Purity Verification

Due to its identical molecular formula with the constitutional isomer N-(2-chlorobenzyl)-1-phenylethanamine (CAS 13541-05-4), N-benzyl-1-(2-chlorophenyl)ethanamine serves as a critical analytical reference standard for distinguishing between these isomers via chromatographic retention time or mass spectral fragmentation patterns. Analytical laboratories and procurement facilities can utilize 680185-83-5 to verify the correct isomer has been sourced, as the two compounds are indistinguishable by molecular weight alone [1]. The presence of the ortho-chloro on the core phenyl ring produces distinct NMR chemical shifts and GC-MS fragmentation compared to benzyl-chloro substitution [2].

In Vitro Metabolic Stability Assays of Halogenated N-Benzylamines

N-Benzyl-1-(2-chlorophenyl)ethanamine is suitable for inclusion in panels of halogenated N-benzylamines in hepatic microsomal stability studies. The ortho-chloro substitution pattern confers differential metabolic stability compared to para- and meta-chloro isomers, enabling researchers to quantify the impact of chloro positional isomerism on intrinsic clearance rates [1]. This compound provides a valuable comparator for studies examining the relationship between halogen placement and CYP450-mediated oxidative metabolism in the N-benzylphenethylamine class [2].

Synthetic Intermediate for Advanced Chiral Amine Derivatives

The secondary amine functionality of N-benzyl-1-(2-chlorophenyl)ethanamine permits further derivatization via alkylation, acylation, or reductive amination to generate libraries of tertiary amines for medicinal chemistry screening. The ortho-chloro substituent remains intact through most synthetic transformations, preserving the core pharmacophore while enabling exploration of N-substituent effects on target engagement [1]. This synthetic versatility is supported by published procedures for preparing arylbenzylamines via analogous reductive amination protocols [2].

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